Synthesis of (R)-N-[[3-[3-Fluoro-4-morpholinyl] phenyl]-2-oxo-5-oxazolidinyl]Methanol: One reported method involves the preparation of (R)-N-[[3-[3-Fluoro-4-morpholinyl]phenyl]-2-oxo-5-oxazolidinyl]methanol (a key intermediate in linezolid synthesis) utilizing N-[3-chloro-4-(4-morpholinyl)phenyl]acetamide as a starting material. This process involves a series of reactions, including the substitution of triethylamine for N,N-diisopropylethylamine to form 3-fluoro-4-morpholinylnitrobenzene, which significantly reduces the reaction time. Subsequent steps include the use of Pd/C (10%) as a deoxidizer in acetone to react with benzyl chloroformate, forming N-carbobenzoxy-3-fluoro-4-morpholinylaniline. This modification merges two steps into one and results in a high yield (93.2%). Finally, the synthesis of compound (1) is achieved by raising the temperature to approximately -50 °C, creating a milder reaction environment compared to previously reported methods [].
Synthesis of 5-chloro-N-({(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)-phenyl]-1,3-oxazolidin-5-yl}-methyl)-2-thiophenecarboxamide: This method utilizes a reaction between 4-{4-[(5S)-5-(aminomethyl)-2-oxo-1,3-oxazolidin-3-yl]-phenyl}-morpholin-3-one-hydrochloride and 5-chlorothiophene-2-carbonyl chloride in a solvent like ether, alcohol, ketone, water, or their mixtures, using an inorganic base [].
Although specific structural analysis data for N-[3-chloro-4-(4-morpholinyl)phenyl]acetamide is not readily available in the provided abstracts, structural details of similar compounds provide insights. For example, 2-chloro-N-[4-(methylsulfanyl)phenyl]acetamide exhibits a trans conformation in its amide functional group (-C(=O)NH-), with the four atoms nearly coplanar, leading to the formation of a C(4) hydrogen-bonded chain along the [] direction []. This information, along with knowledge of the compound's chemical structure, can be used to infer its potential spatial arrangement and intermolecular interactions.
Cyclization reactions: It can undergo cyclization reactions to form heterocyclic compounds like azetidinones. For instance, in the synthesis of 1-[2-(3,4-disubstituted phenyl)-3-chloro-4-oxoazetidin-1-yl]-3-(6-substituted-1,3-benzothiazol-2-yl)urea compounds, N-[3-chloro-4-(4-morpholinyl)phenyl]acetamide derivatives are cyclized with chloroacetyl chloride in the presence of DMF/triethylamine [].
Condensation Reactions: N-[3-chloro-4-(4-morpholinyl)phenyl]acetamide can participate in condensation reactions, as seen in the formation of 5-chloro-N-({(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)-phenyl]-1,3-oxazolidin-5-yl}-methyl)-2-thiophenecarboxamide. In this reaction, the compound condenses with 5-chlorothiophene-2-carbonyl chloride in the presence of an inorganic base [].
Pharmaceutical Intermediates: N-[3-chloro-4-(4-morpholinyl)phenyl]acetamide serves as a crucial building block in synthesizing various pharmaceutical compounds []. For instance, it is a key intermediate in synthesizing linezolid, an oxazolidinone antibacterial agent [].
Anti-tuberculosis drug development: Derivatives of N-[3-chloro-4-(4-morpholinyl)phenyl]acetamide, particularly those containing azetidinone moieties, exhibit promising anti-tubercular activity. They act by inhibiting InhA (FabI/ENR), an enzyme crucial for cell wall synthesis in Mycobacterium tuberculosis []. These derivatives demonstrate high potency with IC50 values below 1 µg/mL and low cytotoxicity, making them attractive candidates for further development as anti-tuberculosis drugs.
Anticonvulsant drug development: Research indicates that the inclusion of N-[3-chloro-4-(4-morpholinyl)phenyl]acetamide as a structural motif can contribute to enhanced anticonvulsant activity in newly synthesized compounds. For example, the incorporation of this moiety into 1-[2-(3,4-disubstituted phenyl)-3-chloro-4-oxoazetidin-1-yl]-3-(6-substituted-1,3-benzothiazol-2-yl)urea compounds led to enhanced protection against seizures in the Maximal Electroshock Seizure (MES) test in mice []. This finding highlights the potential of this structural element in designing more effective anticonvulsant drugs.
CAS No.: 29393-20-2
CAS No.: 2134602-45-0
CAS No.: 16903-37-0
CAS No.: